
5/'-O-DMT-N2-phenylacetylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5/‘-O-DMT-N2-phenylacetylguanosine is a modified nucleoside, specifically a derivative of guanosine. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5/’-hydroxyl position and a phenylacetyl group at the N2 position of the guanine base. These modifications are often used in the synthesis of oligonucleotides, enhancing the stability and functionality of the nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5/'-O-DMT-N2-phenylacetylguanosine typically involves multiple steps:
-
Protection of the 5/'-Hydroxyl Group: : The 5/‘-hydroxyl group of guanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-DMT-guanosine.
-
Protection of the N2 Position: : The N2 position of the guanine base is protected by reacting 5/‘-O-DMT-guanosine with phenylacetyl chloride in the presence of a base like triethylamine. This step yields 5/’-O-DMT-N2-phenylacetylguanosine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the protection reactions under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for industrial applications.
化学反应分析
Types of Reactions
5/'-O-DMT-N2-phenylacetylguanosine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the DMT group using acidic conditions (e.g., trichloroacetic acid) and the phenylacetyl group using basic conditions (e.g., ammonia).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the N2 position.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid for DMT removal, ammonia or methylamine for phenylacetyl removal.
Substitution: Nucleophiles such as amines or thiols can react with the N2 position under mild conditions.
Major Products
Deprotected Guanosine: Removal of both protecting groups yields guanosine.
Substituted Derivatives: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
科学研究应用
5/'-O-DMT-N2-phenylacetylguanosine has several applications in scientific research:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: Investigated for its potential in developing antiviral and anticancer agents due to its ability to modify nucleic acid structures.
Biochemical Studies: Utilized in studying the interactions between nucleic acids and proteins, particularly in the context of DNA replication and repair mechanisms.
作用机制
The mechanism of action of 5/'-O-DMT-N2-phenylacetylguanosine involves its incorporation into nucleic acids, where it can:
Stabilize Nucleic Acid Structures: The DMT and phenylacetyl groups enhance the stability of the nucleic acid by protecting against enzymatic degradation.
Alter Binding Affinities: The modifications can change the binding affinities of nucleic acids to proteins and other molecules, affecting processes such as transcription and replication.
相似化合物的比较
Similar Compounds
5/'-O-DMT-guanosine: Lacks the N2 phenylacetyl group, used primarily for protecting the 5/'-hydroxyl group.
N2-phenylacetylguanosine: Lacks the 5/'-O-DMT group, used for protecting the N2 position.
Uniqueness
5/‘-O-DMT-N2-phenylacetylguanosine is unique due to the dual protection of both the 5/’-hydroxyl and N2 positions, making it particularly useful in complex oligonucleotide synthesis where multiple protection steps are required.
This compound’s dual protection strategy provides enhanced stability and versatility in synthetic applications, distinguishing it from other similar nucleoside derivatives.
属性
CAS 编号 |
172965-92-3 |
|---|---|
分子式 |
C39H37N5O8 |
分子量 |
703.752 |
IUPAC 名称 |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C39H37N5O8/c1-49-28-17-13-26(14-18-28)39(25-11-7-4-8-12-25,27-15-19-29(50-2)20-16-27)51-22-30-33(46)34(47)37(52-30)44-23-40-32-35(44)42-38(43-36(32)48)41-31(45)21-24-9-5-3-6-10-24/h3-20,23,30,32-34,37,46-47H,21-22H2,1-2H3,(H,41,43,45,48) |
InChI 键 |
WMCFRJHHHMRQHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6C5=NC(=NC6=O)NC(=O)CC7=CC=CC=C7)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



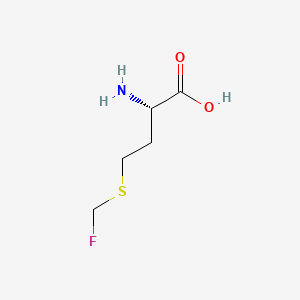
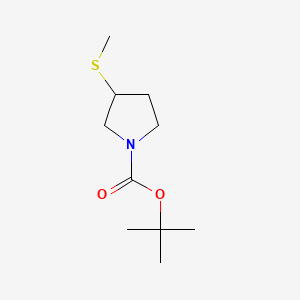
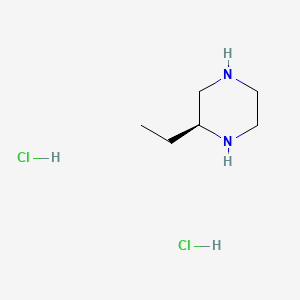
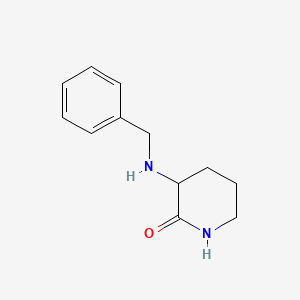
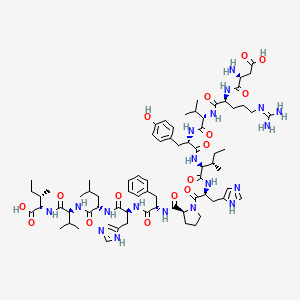
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)
![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)
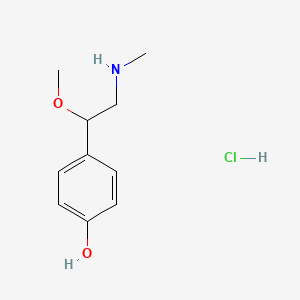

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)


